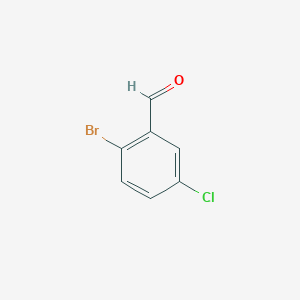

2-Bromo-5-chlorobenzaldehyde

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

2-bromo-5-chlorobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrClO/c8-7-2-1-6(9)3-5(7)4-10/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIISHLMCTDMUHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)C=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40572312 | |

| Record name | 2-Bromo-5-chlorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40572312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

174265-12-4 | |

| Record name | 2-Bromo-5-chlorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40572312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromo-5-chlorobenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In-Depth Technical Guide to 2-Bromo-5-chlorobenzaldehyde

CAS Number: 174265-12-4

This technical guide provides a comprehensive overview of 2-Bromo-5-chlorobenzaldehyde, a key intermediate in pharmaceutical synthesis, particularly in the development of modern antidiabetic drugs. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, synthesis, applications, and safety protocols.

Chemical and Physical Properties

This compound is a disubstituted benzaldehyde derivative with the chemical formula C₇H₄BrClO.[1][2][3] It presents as a white to light yellow crystalline powder under standard conditions.[2] Its core structure, featuring bromine and chlorine atoms on the aromatic ring, makes it a versatile building block in organic synthesis.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 174265-12-4 | [1][2][3] |

| Molecular Formula | C₇H₄BrClO | [1][2][3] |

| Molecular Weight | 219.46 g/mol | [1][3] |

| Appearance | White to light yellow powder/crystal | [2] |

| Melting Point | 64-69 °C | |

| Boiling Point | ~258 °C | |

| Solubility | Soluble in Methanol | |

| InChI Key | IIISHLMCTDMUHH-UHFFFAOYSA-N | [1][2] |

| SMILES | O=Cc1cc(Cl)ccc1Br | [2] |

Spectroscopic Data

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show signals in the aromatic region (7.0-8.0 ppm) corresponding to the three protons on the benzene ring, and a singlet for the aldehyde proton further downfield (around 10.0 ppm).

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum will display seven distinct signals: one for the carbonyl carbon of the aldehyde group (typically 190-200 ppm) and six for the carbons of the aromatic ring, with their chemical shifts influenced by the bromo, chloro, and aldehyde substituents.

IR (Infrared) Spectroscopy: The IR spectrum is expected to show a strong characteristic absorption band for the C=O stretching of the aldehyde group around 1700 cm⁻¹. Other significant peaks would include C-H stretching of the aromatic ring and the aldehyde, and C=C stretching of the aromatic ring.

MS (Mass Spectrometry): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (219.46 g/mol ), with a characteristic isotopic pattern due to the presence of bromine and chlorine atoms.

Synthesis Protocols

Several synthetic routes to this compound have been reported, primarily in patent literature. A common and efficient method involves the direct bromination of 3-chlorobenzaldehyde.

Experimental Protocol: One-Step Synthesis from 3-Chlorobenzaldehyde

This protocol is adapted from patent CN107879918B, which describes a high-yield, one-step reaction suitable for industrial production.[4]

Materials:

-

3-Chlorobenzaldehyde

-

N-Bromosuccinimide (NBS)

-

Iodine-containing catalyst (e.g., elemental iodine)

-

Inorganic strong acid solvent (e.g., concentrated sulfuric acid)

-

Crushed ice

-

Water

-

Petroleum ether

Procedure:

-

In a suitable reaction vessel, cool the inorganic strong acid solvent to a temperature of ≤10 °C.

-

Slowly add 3-chlorobenzaldehyde, followed by the iodine-containing catalyst, while maintaining the temperature at ≤10 °C.

-

In a controlled manner, add N-Bromosuccinimide (NBS) in several batches, ensuring the system temperature does not exceed 15 °C.[4] The molar ratio of 3-chlorobenzaldehyde to NBS is typically between 1:1 and 1:2.[4]

-

Maintain the reaction mixture at this temperature with stirring for 2-10 hours.

-

Gradually raise the temperature to 25-55 °C and continue the reaction for an additional 1-6 hours.

-

Monitor the reaction progress by a suitable analytical method (e.g., GC) until the starting material is consumed (≤1%).

-

For post-reaction work-up, pour the reaction solution into crushed ice to precipitate the solid product.

-

Collect the solid by suction filtration and wash the filter cake with water.

-

Purify the crude product by recrystallization from petroleum ether to obtain this compound as a needle-like white solid.

Applications in Drug Development

This compound is a crucial intermediate in the synthesis of SGLT2 (sodium-glucose co-transporter 2) inhibitors, a class of drugs used to treat type 2 diabetes. Notably, it is a precursor in the production of Dapagliflozin.[5][6]

Role in Dapagliflozin Synthesis

The synthesis of Dapagliflozin involves the coupling of a protected glucose derivative with an aromatic aglycone. The aglycone portion is typically derived from a bromo-chloro-benzene derivative. While the exact industrial synthesis of Dapagliflozin may vary, published routes often start with 5-bromo-2-chlorobenzoic acid or a related compound, which can be synthesized from this compound.[5][6][7] The process generally involves the formation of a C-aryl glucoside.

Safety and Handling

This compound is classified as harmful if swallowed and causes skin and serious eye irritation.[8] It may also cause respiratory irritation.[8] Standard laboratory safety precautions should be observed when handling this compound.

Table 2: GHS Hazard Information

| Hazard Class | Code | Description | Source(s) |

| Acute toxicity, Oral | H302 | Harmful if swallowed | [1][8] |

| Skin corrosion/irritation | H315 | Causes skin irritation | [8] |

| Serious eye damage/eye irritation | H319 | Causes serious eye irritation | [8] |

| Specific target organ toxicity, single exposure; Respiratory tract irritation | H335 | May cause respiratory irritation | [8] |

Handling Recommendations:

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Handle in a well-ventilated area, such as a fume hood, to avoid inhalation of dust or vapors.

-

Avoid contact with skin, eyes, and clothing.

-

Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant applications in the pharmaceutical industry, most notably as a key building block in the synthesis of SGLT2 inhibitors like Dapagliflozin. Its synthesis has been optimized for high-yield production, and its reactivity is well-suited for the construction of complex molecular architectures. Proper handling and adherence to safety protocols are essential when working with this compound. This guide provides a foundational resource for professionals engaged in research and development involving this important molecule.

References

- 1. This compound AldrichCPR 174265-12-4 [sigmaaldrich.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. scbt.com [scbt.com]

- 4. CN107879918B - Preparation method of this compound - Google Patents [patents.google.com]

- 5. caod.oriprobe.com [caod.oriprobe.com]

- 6. Dapagliflozin – structure, synthesis, and new indications [pharmacia.pensoft.net]

- 7. CN108530408A - The method for preparing Dapagliflozin - Google Patents [patents.google.com]

- 8. 5-Bromo-2-chlorobenzaldehyde | C7H4BrClO | CID 10608925 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Pivotal Role of 2-Bromo-5-chlorobenzaldehyde in Pharmaceutical Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Bromo-5-chlorobenzaldehyde, a key chemical intermediate in the synthesis of advanced pharmaceutical agents. This document details its physicochemical properties, synthesis protocols, and its significant role in the development of therapeutic compounds, with a focus on its application in the synthesis of SGLT2 inhibitors for the management of type 2 diabetes.

Core Physicochemical Properties

This compound is a substituted aromatic aldehyde with the molecular formula C₇H₄BrClO. Its chemical structure, featuring bromine and chlorine atoms on the benzene ring, makes it a versatile reagent in organic synthesis. A summary of its key quantitative data is presented in Table 1.

| Property | Value |

| Molecular Weight | 219.46 g/mol |

| CAS Number | 174265-12-4 |

| Appearance | White to light yellow crystalline powder |

| Melting Point | 65-69 °C |

| Boiling Point | 257.7 °C at 760 mmHg |

| Density | 1.698 g/cm³ |

| Flash Point | 109.7 °C |

| Solubility | Soluble in methanol |

Synthesis of this compound: Experimental Protocols

The synthesis of this compound can be achieved through various methods. Below are two detailed experimental protocols for its preparation.

Protocol 1: One-Step Synthesis from 3-Chlorobenzaldehyde

This protocol outlines a one-step reaction to synthesize this compound with a high yield.[1]

Materials:

-

3-Chlorobenzaldehyde

-

Inorganic strong acid (e.g., concentrated sulfuric acid)

-

N-Bromosuccinimide (NBS)

-

Iodine-containing catalyst (e.g., elemental iodine)

-

Crushed ice

-

Petroleum ether

Procedure:

-

In a reaction vessel, cool the inorganic strong acid solvent to a temperature of ≤ 10 °C.

-

Slowly add 3-chlorobenzaldehyde and the iodine-containing catalyst to the cooled solvent.

-

Maintain the system temperature at ≤ 15 °C and add N-bromosuccinimide (NBS) in several batches.

-

Allow the reaction to proceed for 2-10 hours at this temperature.

-

After the initial reaction period, raise the temperature to 25-55 °C and continue the reaction for another 1-6 hours.

-

Upon completion, pour the reaction mixture into crushed ice to precipitate the solid product.

-

Filter the solid, wash with water, and recrystallize from petroleum ether to obtain pure this compound.

Logical Workflow for Synthesis Protocol 1

References

An In-depth Technical Guide to 2-Bromo-5-chlorobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 2-Bromo-5-chlorobenzaldehyde, a key intermediate in pharmaceutical and fine chemical synthesis.

Core Chemical Properties

This compound is a halogenated aromatic aldehyde. Its chemical structure, featuring a bromine atom ortho to the aldehyde group and a chlorine atom in the meta position, imparts unique reactivity, making it a valuable building block in organic synthesis.

Physical and Chemical Data

The following table summarizes the key physical and chemical properties of this compound.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₄BrClO | [1][2] |

| Molecular Weight | 219.46 g/mol | [1][2] |

| Appearance | White to light yellow crystalline powder | [1] |

| Melting Point | 64.0 to 68.0 °C | |

| Boiling Point | 258 °C | [3] |

| Density | 1.698 g/cm³ | [3] |

| Flash Point | 110 °C | [3] |

| Solubility | Soluble in methanol. | [3] |

| CAS Number | 174265-12-4 | [1][2][3] |

| InChI | 1S/C7H4BrClO/c8-7-2-1-6(9)3-5(7)4-10/h1-4H | [1] |

| SMILES | O=Cc1cc(Cl)ccc1Br | [1] |

Synthesis of this compound

Several synthetic routes to this compound have been reported. A common and efficient method involves the direct bromination of 3-chlorobenzaldehyde.

Experimental Protocol: Bromination of 3-chlorobenzaldehyde

This protocol is based on a one-step reaction with high yield.

Materials:

-

3-chlorobenzaldehyde

-

N-Bromosuccinimide (NBS)

-

Inorganic strong acid (e.g., concentrated sulfuric acid)

-

Iodine-containing catalyst (e.g., elemental iodine)

-

Crushed ice

-

Water

-

Petroleum ether

Procedure:

-

In a suitable reaction vessel, dissolve 3-chlorobenzaldehyde in an inorganic strong acid, and cool the system to ≤ 10°C.

-

Slowly add the iodine-containing catalyst to the mixture.

-

While maintaining the temperature at ≤ 15°C, add N-bromosuccinimide (NBS) in portions over a period of time.

-

Allow the reaction to proceed at this temperature for 2-10 hours.

-

Gradually raise the temperature to 25-55°C and continue the reaction for another 1-6 hours.

-

Upon completion, pour the reaction mixture into crushed ice.

-

A solid will precipitate. Isolate the solid by suction filtration.

-

Wash the solid with water.

-

Purify the crude product by recrystallization from petroleum ether to obtain this compound as a white to light yellow crystalline solid.

Chemical Reactivity and Synthetic Applications

The aldehyde functional group and the halogen substituents on the aromatic ring make this compound a versatile intermediate for a variety of organic transformations, particularly in the synthesis of pharmaceutical compounds.[3] It is a known precursor in the preparation of compounds used for the treatment or prevention of viral infections.[3]

Wittig Reaction

The Wittig reaction is a widely used method for the synthesis of alkenes from aldehydes or ketones.[4][5][6][7] this compound can react with a phosphorus ylide (Wittig reagent) to form a substituted styrene derivative. The general mechanism involves the nucleophilic attack of the ylide on the carbonyl carbon, leading to the formation of a betaine intermediate, which then collapses to form the alkene and triphenylphosphine oxide.[4][7]

A general experimental protocol for a Wittig reaction with an aldehyde is as follows:

Materials:

-

Aldehyde (e.g., this compound)

-

Phosphonium salt (e.g., methyltriphenylphosphonium bromide)

-

Strong base (e.g., n-butyllithium, sodium hydride)

-

Anhydrous solvent (e.g., THF, toluene)

-

Quenching solution (e.g., saturated aqueous ammonium chloride)

-

Extraction solvent (e.g., ethyl acetate)

Procedure:

-

Suspend the phosphonium salt in an anhydrous solvent under an inert atmosphere.

-

Add the strong base dropwise at a suitable temperature (e.g., 0 °C or room temperature) to generate the ylide.

-

Stir the resulting mixture for a period of time to ensure complete ylide formation.

-

Add a solution of the aldehyde in an anhydrous solvent to the ylide solution.

-

Allow the reaction to stir at a specified temperature until completion, monitoring by TLC.

-

Quench the reaction with a suitable aqueous solution.

-

Extract the product with an organic solvent.

-

Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide.[8][9][10][11][12] The bromine atom on this compound can participate in Suzuki coupling reactions with various boronic acids or esters to form biaryl compounds. This reaction is a powerful tool for constructing carbon-carbon bonds.[8][10][11]

The catalytic cycle of the Suzuki coupling involves three main steps: oxidative addition of the palladium(0) catalyst to the organohalide, transmetalation with the organoboron species, and reductive elimination to yield the coupled product and regenerate the catalyst.[9][10]

A general experimental protocol for a Suzuki-Miyaura coupling is as follows:

Materials:

-

Aryl halide (e.g., this compound)

-

Boronic acid or ester

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂)

-

Ligand (if necessary, e.g., SPhos)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

-

Solvent system (e.g., toluene/water, dioxane/water)

Procedure:

-

To a reaction vessel, add the aryl halide, boronic acid, palladium catalyst, ligand (if used), and base.

-

Purge the vessel with an inert gas (e.g., argon or nitrogen).

-

Add the degassed solvent system.

-

Heat the reaction mixture to the desired temperature and stir for the required time, monitoring by TLC or GC/MS.

-

After completion, cool the reaction to room temperature.

-

Add water and extract the product with an organic solvent.

-

Combine the organic layers, wash with brine, dry over an anhydrous salt, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

Spectroscopic Data

As of the time of this publication, publicly available experimental ¹H NMR, ¹³C NMR, IR, and mass spectra for this compound are limited. Researchers are advised to acquire this data for their specific samples for characterization and to confirm purity. For reference, spectral data for structurally similar compounds such as 2-bromobenzaldehyde, 2-chlorobenzaldehyde, and 5-bromo-2-chlorobenzoic acid are available in various databases.[13][14][15][16][17][18][19][20]

Safety and Handling

This compound is classified as an acute toxicant (oral) and should be handled with care. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Visualizations

Caption: Synthesis of this compound.

Caption: General workflow for a Suzuki-Miyaura coupling reaction.

References

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. scbt.com [scbt.com]

- 3. This compound CAS#: 174265-12-4 [chemicalbook.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Wittig Reaction: Mechanism and Examples | NROChemistry [nrochemistry.com]

- 6. Wittig Reaction [organic-chemistry.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 9. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 12. Suzuki Coupling [organic-chemistry.org]

- 13. 2-Bromobenzaldehyde(6630-33-7) 13C NMR spectrum [chemicalbook.com]

- 14. 2-Bromobenzaldehyde | C7H5BrO | CID 81129 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. dev.spectrabase.com [dev.spectrabase.com]

- 16. 2-chlorobenzaldehyde [wiredchemist.com]

- 17. 5-Bromo-2-chlorobenzoic acid (21739-92-4) 13C NMR [m.chemicalbook.com]

- 18. spectrabase.com [spectrabase.com]

- 19. 2-Bromo-5-chlorobenzoic acid(21739-93-5) IR Spectrum [chemicalbook.com]

- 20. 2-Chlorobenzaldehyde (89-98-5) 13C NMR spectrum [chemicalbook.com]

An In-depth Technical Guide to the Solubility of 2-Bromo-5-chlorobenzaldehyde in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2-Bromo-5-chlorobenzaldehyde, a key intermediate in pharmaceutical synthesis. A thorough understanding of its solubility is crucial for optimizing reaction conditions, developing purification strategies, and formulating active pharmaceutical ingredients. This document outlines the known solubility characteristics of this compound, provides detailed experimental protocols for its quantitative determination, and presents a logical workflow for solubility assessment.

Core Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for interpreting its solubility behavior.

| Property | Value | Source(s) |

| CAS Number | 174265-12-4 | [1][2][3] |

| Molecular Formula | C₇H₄BrClO | [1][2][3] |

| Molecular Weight | 219.46 g/mol | [1][2][3] |

| Appearance | Off-white to light yellow crystalline powder | [4] |

| Melting Point | 65-69 °C | [4] |

| Boiling Point | 258 °C | [1][2] |

| Density | 1.698 g/cm³ | [1][2] |

Solubility Profile

Currently, publicly available quantitative solubility data for this compound in a wide range of organic solvents is limited. However, qualitative assessments have been noted.

Quantitative Solubility Data

| Solvent | Solubility ( g/100 mL at 25°C) | Molarity (mol/L at 25°C) | Observations |

| Methanol | Data not available | Data not available | Reported to be soluble[1][2] |

| Ethanol | Data not available | Data not available | - |

| Acetone | Data not available | Data not available | - |

| Dichloromethane | Data not available | Data not available | - |

| Ethyl Acetate | Data not available | Data not available | - |

| Toluene | Data not available | Data not available | - |

| Dimethylformamide (DMF) | Data not available | Data not available | - |

| Dimethyl Sulfoxide (DMSO) | Data not available | Data not available | - |

Experimental Protocols for Solubility Determination

For solvents where quantitative data is not available, the following detailed experimental protocol, based on the widely accepted isothermal shake-flask method, can be employed to determine the equilibrium solubility of this compound.

Objective

To determine the equilibrium solubility of this compound in a selected organic solvent at a specified temperature (e.g., 25°C).

Materials

-

This compound (solid, >98% purity)

-

Selected organic solvents (analytical grade)

-

Scintillation vials or sealed flasks

-

Thermostatically controlled shaker or water bath

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

-

Analytical balance

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials. The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.

-

Add a known volume of the selected organic solvent to each vial.

-

-

Equilibration:

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature.

-

Agitate the samples for a sufficient period to ensure equilibrium is reached. This can range from 24 to 72 hours. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration of the solute in the solution is no longer changing.

-

-

Sample Collection and Preparation:

-

Once equilibrium is established, stop the agitation and allow the vials to stand undisturbed in the temperature-controlled environment for at least 2 hours to permit the excess solid to settle.

-

Carefully withdraw a sample from the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved solid particles.

-

Accurately dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantification:

-

HPLC Method (Preferred):

-

Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

-

Generate a calibration curve by plotting the peak area (or height) against the concentration of the standard solutions.

-

Inject the diluted sample into the HPLC system and record the chromatogram.

-

Determine the concentration of this compound in the diluted sample using the calibration curve.

-

-

UV-Vis Spectrophotometry Method:

-

This method is suitable if this compound has a distinct absorbance peak at a wavelength where the solvent does not absorb.

-

Prepare standard solutions and generate a calibration curve based on absorbance at the wavelength of maximum absorbance (λmax).

-

Dilute the filtered sample and measure its absorbance.

-

Calculate the concentration from the calibration curve.

-

-

-

Calculation of Solubility:

-

Calculate the concentration of this compound in the original saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units, such as g/100 mL or mol/L.

-

Mandatory Visualizations

Experimental Workflow for Solubility Determination

Caption: Experimental Workflow for Solubility Determination.

Hypothetical Signaling Pathway Involvement

While there is no specific information on the biological signaling pathways directly modulated by this compound, its structural analogs, substituted benzaldehydes, have been investigated for various biological activities. For instance, some brominated aromatic compounds have been explored as inhibitors of certain enzymes or as modulators of specific cellular pathways. The following diagram illustrates a hypothetical signaling pathway where a compound like this compound could potentially act as an inhibitor of a kinase cascade involved in cell proliferation. This is a speculative representation for illustrative purposes only.

Caption: Hypothetical Kinase Pathway Inhibition.

References

2-Bromo-5-chlorobenzaldehyde safety and handling

An In-depth Technical Guide to the Safety and Handling of 2-Bromo-5-chlorobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a substituted benzaldehyde derivative used as a key intermediate in the synthesis of various pharmaceutical compounds and other complex organic molecules.[1] Its bifunctional nature, containing both an aldehyde and halogenated phenyl ring, makes it a versatile building block in medicinal chemistry and materials science. This guide provides comprehensive safety and handling information for this compound, compiled from safety data sheets and chemical literature, to ensure its safe use in a laboratory setting by trained professionals.

Physicochemical and Toxicological Data Summary

All available quantitative and qualitative data regarding the properties and hazard classifications of this compound are summarized below for clear reference and comparison.

| Property / Identifier | Value | Source(s) |

| Chemical Name | This compound | [2][3] |

| CAS Number | 174265-12-4 | [2][3] |

| Molecular Formula | C₇H₄BrClO | [2][3] |

| Molecular Weight | 219.46 g/mol | [2][3] |

| Physical State | Solid, Crystalline | [2][4] |

| Appearance | Light yellow / White to Light yellow | [2][4] |

| Melting Point | 64 - 68 °C / 147.2 - 154.4 °F | [2][4] |

| Boiling Point | 258 °C | [1] |

| Flash Point | 110 °C | [1] |

| Density | 1.698 g/cm³ | [1] |

| Solubility | Soluble in Methanol | [1][4] |

| GHS Pictogram | GHS07 (Exclamation mark) | [3] |

| Signal Word | Warning | [2][3] |

| Hazard Classifications | Skin Irritation (Category 2)[2][5]Serious Eye Irritation (Category 2/2A)[2][5]Specific target organ toxicity – single exposure (Category 3), Respiratory tract irritation[2][5]Acute Toxicity, Oral (Category 4)[3][5] | |

| Hazard Statements | H315: Causes skin irritation[2][5]H319: Causes serious eye irritation[2][5]H335: May cause respiratory irritation[2][5]H302: Harmful if swallowed[3][5] | |

| Storage Class | 13 - Non Combustible Solids | [3] |

Hazard Identification and Safety Precautions

This compound is classified as a hazardous substance that requires careful handling.

-

Health Hazards : The primary hazards are irritation to the skin, eyes, and respiratory system.[2] It is categorized as a skin irritant (H315), a serious eye irritant (H319), and may cause respiratory irritation (H335).[2][6] Some sources also classify it as harmful if swallowed (H302), indicating acute oral toxicity.[3][5]

-

Reactivity Hazards : The compound is stable under normal conditions.[2] However, it is incompatible with strong oxidizing agents, strong bases, and strong reducing agents.[7] Conditions to avoid include excess heat, exposure to air, moisture, and light.[2][7]

-

Environmental Hazards : Specific data on environmental hazards is limited, but it is advised that the substance should not be released into the environment.[2]

Experimental and Handling Protocols

Adherence to strict protocols is essential for mitigating the risks associated with this compound. The following procedures are derived from standard safety data sheets.

Personal Protective Equipment (PPE)

A comprehensive risk assessment should precede handling. The following PPE is mandatory to prevent exposure.

Caption: Required PPE for handling this compound.

-

Eye and Face Protection : Wear tightly fitting safety goggles conforming to European Standard EN 166 or NIOSH-approved equivalents.[2][8]

-

Skin Protection : Wear chemical-impermeable protective gloves (e.g., nitrile rubber) and long-sleeved clothing.[2][8] Gloves should be inspected for integrity before use.

-

Respiratory Protection : Work in a well-ventilated area, preferably under a chemical fume hood.[8][9] If exposure limits are exceeded or irritation is experienced, a NIOSH/MSHA-approved respirator must be used.[2][8]

Safe Handling and Storage Protocol

-

Handling : Use only under a chemical fume hood.[9] Avoid contact with skin, eyes, and clothing.[10] Do not breathe dust or vapors.[6] Avoid dust formation.[2] Keep away from incompatible materials such as strong oxidizing agents and bases.[7][9] Wash hands thoroughly after handling.[6] Do not eat, drink, or smoke in the handling area.[8]

-

Storage : Store in a tightly closed container in a dry, cool, and well-ventilated place.[9][11] The recommended storage temperature is room temperature, though a cool, dark place is also advised.[1][4] Protect from air, light, and moisture.[4][7]

Synthesis and Reaction Handling Considerations

While detailed experimental protocols are proprietary to specific research, synthesis methods offer insight into safe handling during reactions.

-

Inert Atmosphere : Some reactions involving substituted benzaldehydes are conducted under inert atmospheres (e.g., argon or nitrogen) to prevent oxidation or side reactions with air and moisture.[7][12]

-

Temperature Control : Synthesis procedures often require strict temperature control, such as cooling in an ice bath, especially when adding caustic or reactive reagents.[13][14]

-

Reagent Addition : Reagents like N-bromosuccinimide (NBS) or sodium hydroxide should be added slowly or in portions to control the reaction rate and temperature.[13][14]

-

Quenching and Work-up : Reactions are typically quenched by pouring the mixture into ice water or a saturated aqueous solution (e.g., NH₄Cl) to stop the reaction and precipitate the product.[14][15] Filtration and washing are then performed to isolate the crude product.

Emergency Procedures

Immediate and appropriate response to an exposure or spill is critical.

First Aid Measures

-

Inhalation : If inhaled, remove the person to fresh air.[2] If breathing is difficult or stops, provide artificial respiration.[2] Seek medical attention if you feel unwell or symptoms occur.[2]

-

Skin Contact : Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[2] Remove contaminated clothing. If skin irritation occurs or persists, get medical advice/attention.[2][6]

-

Eye Contact : Immediately rinse eyes cautiously with plenty of water for at least 15 minutes, also under the eyelids.[2][6] Remove contact lenses if present and easy to do.[6] If eye irritation persists, seek medical attention.[2]

-

Ingestion : Clean the mouth with water and drink plenty of water afterward.[2] Do NOT induce vomiting.[9] Get medical attention if symptoms occur.[2]

-

Note to Physician : Treat symptomatically.[2]

Firefighting Measures

-

Suitable Extinguishing Media : Use water spray, carbon dioxide (CO₂), dry chemical powder, or alcohol-resistant foam.[2][6]

-

Specific Hazards : Thermal decomposition can release irritating and toxic gases and vapors, including carbon monoxide (CO), carbon dioxide (CO₂), hydrogen chloride (HCl), and hydrogen bromide (HBr).[2][11]

-

Protective Equipment : Firefighters should wear a self-contained breathing apparatus (SCBA) with pressure-demand (MSHA/NIOSH approved or equivalent) and full protective gear.[2]

Accidental Release and Spill Containment Protocol

The following workflow outlines the necessary steps for responding to a spill.

References

- 1. This compound CAS#: 174265-12-4 [chemicalbook.com]

- 2. fishersci.pt [fishersci.pt]

- 3. This compound AldrichCPR 174265-12-4 [sigmaaldrich.com]

- 4. This compound | 174265-12-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 5. 5-Bromo-2-chlorobenzaldehyde | C7H4BrClO | CID 10608925 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. lobachemie.com [lobachemie.com]

- 7. fishersci.com [fishersci.com]

- 8. benchchem.com [benchchem.com]

- 9. assets.thermofisher.cn [assets.thermofisher.cn]

- 10. fishersci.com [fishersci.com]

- 11. merckmillipore.com [merckmillipore.com]

- 12. digitalcommons.liberty.edu [digitalcommons.liberty.edu]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. CN107879918B - Preparation method of this compound - Google Patents [patents.google.com]

- 15. pure.rug.nl [pure.rug.nl]

The Versatile Building Block: A Technical Guide to 2-Bromo-5-chlorobenzaldehyde in Drug Discovery

For Immediate Release

A Comprehensive Overview for Researchers, Scientists, and Drug Development Professionals on the Commercial Availability, Synthesis, and Application of 2-Bromo-5-chlorobenzaldehyde, a Key Intermediate in the Development of Novel Therapeutics.

This technical guide provides an in-depth analysis of this compound, a crucial building block in medicinal chemistry. With a focus on its role in the synthesis of targeted therapies, particularly kinase inhibitors, this document serves as a vital resource for professionals in the field of drug discovery and development.

Commercial Availability and Physicochemical Properties

This compound is readily available from a variety of chemical suppliers. It is typically offered in research and bulk quantities with purities generally exceeding 97%, as determined by gas chromatography (GC). This high level of purity ensures its suitability for use in sensitive, multi-step organic syntheses.

A summary of its key physicochemical properties is presented in Table 1 for easy reference.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 174265-12-4 |

| Molecular Formula | C₇H₄BrClO |

| Molecular Weight | 219.46 g/mol |

| Appearance | Off-white to light yellow crystalline powder |

| Melting Point | 65-69 °C[1] |

| Boiling Point | 257.7 °C at 760 mmHg[1] |

| Purity | >97.0% (GC)[2] |

| Solubility | Soluble in methanol. |

Synthesis of this compound

A patented method for the preparation of this compound involves the bromination of 3-chlorobenzaldehyde. This process offers a high yield and is suitable for industrial-scale production.

Experimental Protocol: Synthesis of this compound

The following protocol is based on a patented method for the synthesis of this compound:

Materials:

-

3-chlorobenzaldehyde

-

Inorganic strong acid (e.g., concentrated sulfuric acid)

-

Iodine-containing catalyst

-

N-bromosuccinimide (NBS)

Procedure:

-

In a suitable reaction vessel, cool the inorganic strong acid to ≤10°C.

-

Slowly add 3-chlorobenzaldehyde followed by the iodine-containing catalyst while maintaining the temperature at ≤10°C.

-

In a portion-wise manner, add N-bromosuccinimide (NBS) while ensuring the reaction temperature does not exceed 15°C.

-

Maintain the reaction mixture at this temperature for 2-10 hours.

-

Gradually warm the reaction to 25-55°C and continue stirring for an additional 1-6 hours.

-

Upon completion, the reaction is worked up to isolate the solid product. This typically involves quenching the reaction mixture with ice, followed by filtration, washing, and recrystallization to yield the final product.

This one-step reaction is reported to achieve yields of up to 90% and is considered environmentally friendly due to the straightforward neutralization of the acidic waste.

References

- 1. [PDF] Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies | Semantic Scholar [semanticscholar.org]

- 2. Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

The Synthesis and Strategic Importance of 2-Bromo-5-chlorobenzaldehyde in Modern Drug Development

An In-depth Technical Guide for Researchers and Pharmaceutical Professionals

Abstract

2-Bromo-5-chlorobenzaldehyde, a halogenated aromatic aldehyde, has emerged as a pivotal building block in the landscape of pharmaceutical synthesis. Its unique substitution pattern offers a versatile scaffold for the construction of complex molecular architectures, most notably in the development of novel therapeutics. This technical guide provides a comprehensive overview of the discovery and history of this compound, its physicochemical properties, detailed synthesis protocols, and its significant application as a key starting material in the synthesis of the SGLT2 inhibitor, Dapagliflozin. Furthermore, this guide explores the biological signaling pathways modulated by the resulting therapeutic agent, underscoring the strategic importance of this intermediate in medicinal chemistry.

Introduction and Historical Context

While the precise date of the initial discovery and synthesis of this compound is not extensively documented in readily available literature, its history is intrinsically linked to the evolution of synthetic organic chemistry and the demand for highly functionalized intermediates in drug discovery. Early synthetic approaches were often multi-step processes with moderate yields. For instance, a previously reported method involved the chlorination of 2-bromobenzoic acid, followed by reduction to the corresponding alcohol, and subsequent oxidation to the aldehyde, resulting in an overall yield of approximately 54%.[1] The development of more efficient, high-yield, and industrially scalable synthetic routes, such as the one-step bromination of 3-chlorobenzaldehyde, marks a significant milestone in the history of this compound, making it more accessible for large-scale pharmaceutical production.[1]

Physicochemical and Spectroscopic Data

A comprehensive understanding of the physical and chemical properties of this compound is essential for its safe handling, storage, and application in synthetic protocols. The key properties are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₄BrClO | [2] |

| Molecular Weight | 219.46 g/mol | [2] |

| CAS Number | 174265-12-4 | [2][3] |

| Appearance | White to light yellow crystalline powder | [2] |

| Melting Point | 64 - 68 °C | |

| Boiling Point | Not explicitly stated; likely high due to aromatic nature | |

| Solubility | Soluble in methanol | |

| Purity | >97.0% (GC) | [2] |

| InChI | InChI=1S/C7H4BrClO/c8-7-2-1-6(9)3-5(7)4-10/h1-4H | [2] |

| SMILES | O=Cc1cc(Cl)ccc1Br | [2] |

Key Synthesis Protocols

The efficient synthesis of this compound is critical for its application in the pharmaceutical industry. Below are detailed experimental protocols for both a traditional multi-step synthesis and a modern, high-yield, one-step approach.

High-Yield One-Step Synthesis from 3-Chlorobenzaldehyde

This method, detailed in Chinese patent CN107879918B, provides a direct and efficient route to this compound with a reported yield of up to 90%.[1]

Experimental Protocol:

-

Reaction Setup: In a suitable reaction vessel, add an inorganic strong acid solvent (e.g., concentrated sulfuric acid).

-

Temperature Control: Cool the system to a temperature of ≤ 10°C.

-

Reagent Addition: Slowly and sequentially add 3-chlorobenzaldehyde and an iodine-containing catalyst (e.g., elemental iodine or potassium iodide) dropwise to the cooled solvent.

-

Bromination: While maintaining the system temperature at ≤ 15°C, add N-bromosuccinimide (NBS) in several batches.

-

Reaction Progression: Allow the reaction to proceed at this temperature for 2-10 hours.

-

Temperature Increase: Gradually raise the temperature to 25-55°C and continue the reaction for an additional 1-6 hours.

-

Work-up: After the reaction is complete, the solid product is obtained through post-treatment, which typically involves quenching the reaction mixture with ice, filtration, and washing.

Logical Flow of the One-Step Synthesis

Caption: Workflow for the one-step synthesis of this compound.

Application in Drug Development: Synthesis of Dapagliflozin

This compound is a crucial starting material in the synthesis of Dapagliflozin, a potent and selective inhibitor of sodium-glucose cotransporter 2 (SGLT2) used in the treatment of type 2 diabetes mellitus. The synthesis of a key biaryl intermediate for Dapagliflozin is achieved through a Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow: Synthesis of Dapagliflozin Intermediate

The general workflow for the synthesis of the Dapagliflozin biaryl intermediate from this compound is outlined below.

Caption: General workflow for the synthesis of Dapagliflozin from this compound.

Biological Significance: Signaling Pathways Modulated by Dapagliflozin

As an intermediate, this compound does not have direct biological activity. However, the final drug product, Dapagliflozin, exerts its therapeutic effects by modulating specific signaling pathways. One of the key pathways influenced by Dapagliflozin is the PI3K/Akt signaling pathway, which is crucial for cell growth, survival, and metabolism.[4][5]

PI3K/Akt Signaling Pathway

The PI3K/Akt signaling pathway is a critical regulator of various cellular processes. In the context of diabetes and its complications, modulation of this pathway by drugs like Dapagliflozin can have protective effects on various cell types, including cardiomyocytes and endothelial cells.[5]

Caption: Simplified representation of the PI3K/Akt signaling pathway modulated by Dapagliflozin.

Conclusion

This compound stands as a testament to the critical role of well-designed chemical intermediates in the advancement of modern medicine. Its efficient synthesis and versatile reactivity have made it an indispensable component in the production of life-changing drugs such as Dapagliflozin. For researchers and professionals in the field of drug development, a thorough understanding of the history, properties, and synthetic applications of such key intermediates is paramount for the continued innovation of novel and effective therapeutics. The ongoing refinement of synthetic methodologies for compounds like this compound will undoubtedly continue to fuel the discovery and development of the next generation of pharmaceuticals.

References

- 1. A metabolomics‐based molecular pathway analysis of how the sodium‐glucose co‐transporter‐2 inhibitor dapagliflozin may slow kidney function decline in patients with diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. scbt.com [scbt.com]

- 4. Exploration of Pharmacological Mechanisms of Dapagliflozin against Type 2 Diabetes Mellitus through PI3K-Akt Signaling Pathway based on Network Pharmacology Analysis and Deep Learning Technology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Dapagliflozin mitigates cellular stress and inflammation through PI3K/AKT pathway modulation in cardiomyocytes, aortic endothelial cells, and stem cell-derived β cells - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, key reactions, and associated intermediates of 2-bromo-5-chlorobenzaldehyde, a crucial building block in modern medicinal chemistry and organic synthesis. This document details experimental protocols, quantitative data, and reaction pathways to facilitate its application in research and development.

Core Intermediate: this compound

This compound is a disubstituted benzaldehyde derivative featuring both bromine and chlorine atoms on the aromatic ring. This unique substitution pattern makes it a versatile intermediate, allowing for selective functionalization at different positions.

Physicochemical Properties:

| Property | Value | Reference(s) |

| CAS Number | 174265-12-4 | [1][2] |

| Molecular Formula | C₇H₄BrClO | [1][2] |

| Molecular Weight | 219.46 g/mol | [1][2] |

| Melting Point | 64.0 to 68.0 °C | [1][3] |

| Boiling Point | 258 °C | [1] |

| Density | 1.698 g/cm³ | [1] |

| Appearance | White to light yellow crystalline powder | [3] |

Spectroscopic Data (Expected):

While specific spectra for this compound were not found in the search results, the following are expected chemical shifts based on analogous compounds.

-

¹H NMR (CDCl₃, 400 MHz): δ 10.3 (s, 1H, CHO), 7.9 (d, 1H, Ar-H), 7.6 (dd, 1H, Ar-H), 7.4 (d, 1H, Ar-H).

-

¹³C NMR (CDCl₃, 100 MHz): δ 191, 138, 135, 134, 131, 130, 122.

Synthesis of this compound

A common and efficient method for the synthesis of this compound is the direct bromination of 3-chlorobenzaldehyde.

Synthesis from 3-Chlorobenzaldehyde

This one-step reaction offers a high yield and straightforward procedure, making it suitable for large-scale production.[4]

Experimental Protocol:

-

Reaction Setup: To a reaction vessel, add concentrated sulfuric acid (98%) and cool the system to ≤10 °C with stirring.

-

Addition of Reactants: Slowly add 3-chlorobenzaldehyde (1.0 eq.) followed by an iodine catalyst (e.g., elemental iodine, ~0.001 eq.).

-

Bromination: While maintaining the temperature at ≤15 °C, add N-bromosuccinimide (NBS) (1.1-1.2 eq.) portion-wise over a period of time.

-

Reaction Progression: Stir the mixture at this temperature for 2-10 hours.

-

Heating: Gradually raise the temperature to 25-55 °C and continue stirring for an additional 1-6 hours. Monitor the reaction progress by GC or TLC until the starting material is consumed.

-

Work-up: Pour the reaction mixture into crushed ice. The solid product will precipitate.

-

Purification: Collect the solid by vacuum filtration, wash with water, and recrystallize from petroleum ether to obtain pure this compound.[4]

Quantitative Data:

| Parameter | Value | Reference(s) |

| Yield | Up to 90% | [4] |

| Purity | >95% | [4] |

Reaction Pathway:

References

- 1. Pharmaceutical and chemical intermediates,CAS#:174265-12-4,2-溴-5氯苯甲醛,this compound [en.chemfish.com]

- 2. This compound AldrichCPR 174265-12-4 [sigmaaldrich.com]

- 3. This compound | 174265-12-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 4. CN107879918B - Preparation method of this compound - Google Patents [patents.google.com]

Methodological & Application

synthesis of 2-Bromo-5-chlorobenzaldehyde from 3-chlorobenzaldehyde

Application Note: Synthesis of 2-Bromo-5-chlorobenzaldehyde

**Abstract

This document provides detailed protocols for the synthesis of this compound, a key intermediate in the pharmaceutical industry. The primary focus is on the direct bromination of 3-chlorobenzaldehyde, a method described in patent literature. However, this application note also addresses the theoretical inconsistencies of this transformation based on established principles of electrophilic aromatic substitution. An alternative, chemically validated multi-step synthesis pathway is also presented for consideration. All quantitative data is summarized in tables, and experimental workflows are accompanied by diagrams generated using Graphviz to ensure clarity and reproducibility.

Theoretical Considerations: Electrophilic Bromination of 3-Chlorobenzaldehyde

The presents a notable exception to standard electrophilic aromatic substitution rules.

-

Substituent Directing Effects : In 3-chlorobenzaldehyde, the aromatic ring has two substituents:

-

Aldehyde Group (-CHO) : A strongly deactivating group that directs incoming electrophiles to the meta position (C5).[1][2]

-

Chloro Group (-Cl) : A deactivating group that directs incoming electrophiles to the ortho and para positions (C2, C4, C6) due to resonance stabilization from its lone pairs.[3]

-

-

Expected vs. Patented Product : Based on these principles, the bromination of 3-chlorobenzaldehyde is expected to yield a mixture of 2-bromo-3-chlorobenzaldehyde and 4-bromo-3-chlorobenzaldehyde. The formation of this compound, as claimed in patent CN107879918B, would necessitate a rearrangement or halogen migration, which is not a typical outcome under the described reaction conditions.[4] Researchers should consider this discrepancy when evaluating the synthesis route.

Figure 1. Comparison of expected versus patented products for the bromination of 3-chlorobenzaldehyde.

Protocol 1: Direct Synthesis from 3-Chlorobenzaldehyde (per Patent CN107879918B)

This protocol is adapted from Chinese patent CN107879918B.[4] It describes a one-step synthesis achieving high yield and purity. While scientifically novel, this method should be approached with the theoretical considerations outlined above.

Reaction Scheme

Figure 2. Reaction scheme for the .

Quantitative Data

The following table summarizes the key quantitative parameters reported in the patent literature for this synthesis.[4]

| Parameter | Value |

| Yield | 77.2% - 90.6% |

| Purity (GC) | 95.3% - 98.0% |

| Starting Material | 3-Chlorobenzaldehyde |

| Brominating Agent | N-Bromosuccinimide (NBS) |

| Solvent | Inorganic Strong Acid (e.g., 98% H₂SO₄) |

| Catalyst | Elemental Iodine (I₂) or Potassium Iodide (KI) |

| Molar Ratio (SM:NBS:Cat) | 1 : 1.0-1.2 : (0.5-2.0) x 10⁻³ |

| Temperature Profile | Initial phase: ≤ 15°C; Final phase: 25°C to 55°C |

| Reaction Time | 2-10 hours (initial phase); 1-6 hours (final phase) |

Table 1. Summary of quantitative data for the direct synthesis protocol.

Experimental Protocol

-

Reactor Setup : Equip a clean, dry, jacketed glass reactor with a mechanical stirrer, thermometer, and a nitrogen inlet.

-

Initial Charging : Charge the reactor with the inorganic strong acid solvent (e.g., 250-300 mL of 98% sulfuric acid per mole of starting material).

-

Cooling : Cool the reactor contents to a temperature of ≤ 10°C using a circulating chiller.

-

Reactant Addition :

-

Slowly add 3-chlorobenzaldehyde (1.0 mol equivalent) to the cooled acid, maintaining the temperature below 10°C.

-

Add the iodine-containing catalyst (e.g., elemental iodine, ~1.0 x 10⁻³ mol equivalent).

-

-

Bromination :

-

Add N-bromosuccinimide (NBS) (1.1 mol equivalent) portion-wise over 5-10 additions, ensuring the internal temperature does not exceed 15°C.

-

-

Reaction - Phase 1 : Maintain the reaction mixture at a constant temperature (e.g., 15°C) with stirring for 2-5 hours.

-

Reaction - Phase 2 : Slowly raise the temperature to 25-30°C and continue stirring for an additional 3-5 hours.

-

Reaction Monitoring : Monitor the reaction progress by Gas Chromatography (GC), checking for the consumption of the 3-chlorobenzaldehyde starting material (target: ≤ 1%).

-

Work-up :

-

Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

A solid precipitate will form.

-

-

Purification :

-

Collect the solid product by vacuum filtration.

-

Wash the filter cake thoroughly with cold deionized water until the filtrate is neutral.

-

Recrystallize the crude product from a suitable solvent (e.g., petroleum ether) to yield the final product as a white, needle-like solid.[4]

-

Dry the purified product under vacuum.

-

Experimental Workflow Diagram

Figure 3. Workflow for the direct synthesis of this compound.

Protocol 2: Alternative Multi-Step Synthesis from 2-Chlorobenzoic Acid

This pathway represents a more conventional and theoretically sound approach to synthesizing the target molecule, avoiding the potential for unexpected rearrangements.[5][6]

Synthesis Pathway

Figure 4. A validated multi-step synthesis route starting from 2-Chlorobenzoic Acid.

Abbreviated Protocol

-

Bromination : React 2-chlorobenzoic acid with N-bromosuccinimide (NBS) in concentrated sulfuric acid to selectively yield 5-bromo-2-chlorobenzoic acid. This step offers high regioselectivity with reported yields up to 80%.[5]

-

Reduction : Reduce the resulting carboxylic acid using a sodium borohydride/sulfuric acid system in a solvent like THF to produce 5-bromo-2-chlorobenzyl alcohol. This method is safer than using borane and provides high yields (up to 95%).[5][6]

-

Oxidation : Perform a selective oxidation of the primary alcohol to the desired aldehyde using sodium hypochlorite (NaClO) with a TEMPO catalyst. This modern oxidation method avoids heavy metals and proceeds with yields of 85-90%.[5][6]

This alternative route, while involving more steps, relies on predictable and well-documented chemical transformations, making it a reliable choice for producing this compound.

References

- 1. people.wou.edu [people.wou.edu]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Chlorobenzene is o p directing in electrophilic substitution class 12 chemistry CBSE [vedantu.com]

- 4. CN107879918B - Preparation method of this compound - Google Patents [patents.google.com]

- 5. Page loading... [guidechem.com]

- 6. CN104744227A - 5-bromine-2-chlorobenzaldehyde preparation method - Google Patents [patents.google.com]

Application Note and Protocol: Laboratory Scale Synthesis of 2-Bromo-5-chlorobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the laboratory-scale synthesis of 2-Bromo-5-chlorobenzaldehyde, a key intermediate in the preparation of various pharmaceutical compounds. The featured method is a high-yield, one-step reaction from 3-chlorobenzaldehyde, offering advantages in simplicity, cost-effectiveness, and environmental friendliness, making it suitable for industrial-scale production.[1] This protocol achieves a product purity of 95.3-98% with a yield of up to 90.6%.[1]

Introduction

This compound is a crucial building block in the synthesis of numerous pharmaceutical agents. Traditional multi-step syntheses can be time-consuming and generate significant waste. The protocol outlined below is based on a direct bromination of 3-chlorobenzaldehyde in the presence of an iodine catalyst, providing a more efficient and streamlined approach to obtaining this important intermediate.

Reaction Scheme

Quantitative Data Summary

The following table summarizes the key quantitative parameters of the synthesis protocol.

| Parameter | Value | Reference |

| Starting Material | 3-Chlorobenzaldehyde | [1] |

| Key Reagents | N-Bromosuccinimide (NBS), Iodine (catalyst) | [1] |

| Solvent | 98% Concentrated Sulfuric Acid | [1] |

| Molar Ratio (3-chlorobenzaldehyde:NBS:Iodine) | 1 : 1.1 : 1 x 10⁻³ | [1] |

| Initial Reaction Temperature | ≤ 10 °C | [1] |

| NBS Addition Temperature | ≤ 15 °C | [1] |

| Initial Reaction Time | 6 hours | [1] |

| Final Reaction Temperature | 45 °C | [1] |

| Final Reaction Time | 6 hours | [1] |

| Product Yield | 88.3% - 90.6% | [1] |

| Product Purity (GC) | 95.3% - 98.0% | [1] |

| Product Appearance | Needle-like white solid | [1] |

Experimental Protocol

This protocol is adapted from the method described in patent CN107879918B.[1]

Materials:

-

3-Chlorobenzaldehyde

-

N-Bromosuccinimide (NBS)

-

Elemental Iodine (I₂)

-

Concentrated Sulfuric Acid (98%)

-

Ice bath

-

Reaction flask with magnetic stirrer and dropping funnel

-

Thermometer

-

Standard laboratory glassware for work-up and purification

Procedure:

-

Reaction Setup: In a reaction flask equipped with a magnetic stirrer and a thermometer, add 200 mL of concentrated sulfuric acid (98%) for every 1 mole of 3-chlorobenzaldehyde.

-

Initial Cooling: Cool the sulfuric acid in an ice bath to a temperature of ≤ 10 °C.

-

Addition of Reactants: While maintaining the temperature at ≤ 10 °C, slowly add 1 mole equivalent of 3-chlorobenzaldehyde dropwise to the stirred sulfuric acid. Following this, add 1 x 10⁻³ mole equivalent of elemental iodine as the catalyst.

-

NBS Addition: Control the system temperature to be ≤ 15 °C and add 1.1 mole equivalents of N-Bromosuccinimide (NBS) in 5 to 10 batches.

-

Initial Reaction Phase: Maintain the reaction mixture at ≤ 15 °C for 6 hours with continuous stirring.

-

Second Reaction Phase: After the initial 6 hours, slowly raise the temperature to 45 °C and continue to stir the reaction mixture for an additional 6 hours.

-

Reaction Monitoring: Monitor the progress of the reaction by Gas Chromatography (GC) until the content of the starting material, 3-chlorobenzaldehyde, is ≤ 1%.

-

Work-up and Purification:

-

Once the reaction is complete, carefully pour the reaction mixture into ice water to precipitate the crude product.

-

Filter the solid product and wash with cold water until the filtrate is neutral.

-

Dry the crude product.

-

Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to obtain a needle-like white solid.

-

Experimental Workflow

Caption: Workflow for the synthesis of this compound.

References

Application Notes and Protocols for the Industrial Manufacturing of 2-Bromo-5-chlorobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the industrial manufacturing process for 2-Bromo-5-chlorobenzaldehyde (CAS No: 174265-12-4), a key intermediate in the synthesis of various pharmaceutical compounds.[1][2][3] This document outlines the primary synthesis routes, detailed experimental protocols, and relevant quantitative data to support process development and scale-up activities.

Overview and Synthesis Strategies

This compound is a substituted aromatic aldehyde with the molecular formula C₇H₄BrClO.[2][4] Its structure lends itself to a variety of chemical transformations, making it a valuable building block in organic synthesis. Several methods for its preparation have been reported, with the most industrially viable process being the direct bromination of 3-chlorobenzaldehyde.

Alternative, multi-step synthesis pathways exist, such as those starting from 2-bromobenzoic acid. However, these often result in lower overall yields.[5] The choice of synthesis route in an industrial setting is typically dictated by factors such as cost of raw materials, reaction yield and purity, process safety, and environmental impact.

The direct bromination of 3-chlorobenzaldehyde using N-bromosuccinimide (NBS) in a strong acid offers a high-yield, one-step process suitable for large-scale production.[5]

Primary Industrial Manufacturing Process: Direct Bromination of 3-Chlorobenzaldehyde

This process involves the electrophilic aromatic substitution of 3-chlorobenzaldehyde with N-bromosuccinimide (NBS) in the presence of a strong inorganic acid and an iodine-containing catalyst. This method is advantageous due to its high efficiency and operational simplicity.[5]

Caption: Reaction scheme for the synthesis of this compound.

The following table summarizes key quantitative parameters for the direct bromination process, demonstrating its high efficiency.[5]

| Parameter | Value | Reference |

| Starting Material | 3-Chlorobenzaldehyde | [5] |

| Brominating Agent | N-Bromosuccinimide (NBS) | [5] |

| Catalyst | Iodine-containing catalyst | [5] |

| Solvent | 98% Sulfuric Acid | [5] |

| Reaction Temperature | Initial: ≤ 15°C, Final: 45-50°C | [5] |

| Reaction Time | 12 hours | [5] |

| Product Purity (GC) | 95.7% - 98.0% | [5] |

| Yield | 77.2% - 88.3% | [5] |

The following protocol is a representative example of the industrial synthesis of this compound.

Materials:

-

3-Chlorobenzaldehyde

-

N-Bromosuccinimide (NBS)

-

Iodine (catalyst)

-

Concentrated Sulfuric Acid (98%)

-

Crushed Ice

-

Water

-

Petroleum Ether (for recrystallization)

Equipment:

-

Jacketed glass reactor with temperature control

-

Mechanical stirrer

-

Dropping funnel

-

Buchner funnel and filtration apparatus

-

Gas chromatograph (for purity analysis)

Procedure:

-

Charging the Reactor: In a clean and dry reactor, charge the concentrated sulfuric acid.

-

Cooling: Cool the acid to a temperature of ≤ 10°C.

-

Addition of Reactants: Slowly add 3-chlorobenzaldehyde, followed by the iodine catalyst, while maintaining the temperature at ≤ 10°C.

-

Addition of NBS: Add N-bromosuccinimide (NBS) in portions over a period of time, ensuring the reaction temperature does not exceed 15°C.

-

Initial Reaction Phase: Maintain the reaction mixture at ≤ 15°C for 6-10 hours with continuous stirring.

-

Second Reaction Phase: Slowly raise the temperature to 45-50°C and continue stirring for an additional 3-6 hours.

-

Reaction Monitoring: Monitor the reaction progress by Gas Chromatography (GC) until the content of 3-chlorobenzaldehyde is ≤ 1%.

-

Work-up: Once the reaction is complete, carefully pour the reaction mixture into crushed ice. A solid product will precipitate.

-

Isolation: Isolate the solid product by vacuum filtration and wash the filter cake thoroughly with water.

-

Purification: Recrystallize the crude product from petroleum ether to obtain the final, purified this compound as a white, needle-like solid.[5]

-

Drying: Dry the purified product under vacuum.

Alternative Synthesis Route: Multi-step Synthesis from 2-Bromobenzoic Acid

An alternative, though less efficient, pathway to this compound involves a three-step process starting from 2-bromobenzoic acid.[5]

Caption: Multi-step synthesis of this compound.

-

Step 1: Chlorination: 2-Bromobenzoic acid is chlorinated using N-chlorosuccinimide (NCS) in sulfuric acid.

-

Step 2: Reduction: The resulting 2-bromo-5-chlorobenzoic acid is reduced to the corresponding alcohol using a reducing agent such as sodium borohydride.[5]

-

Step 3: Oxidation: The final step involves the oxidation of 2-bromo-5-chlorobenzyl alcohol to the aldehyde, which can be achieved using reagents like sodium hypochlorite (NaClO) with a TEMPO catalyst.[5]

This multi-step process has a reported overall yield of approximately 54%, which is significantly lower than the direct bromination method.[5]

Applications in Drug Development

While this compound is a valuable intermediate, it is important to note that its isomer, 5-Bromo-2-chlorobenzaldehyde , is a key starting material in the synthesis of several modern antidiabetic drugs, including Dapagliflozin, Ertugliflozin, and Empagliflozin.[6][7] The synthetic methodologies described herein are often adaptable for the production of this and other structurally related intermediates, highlighting the importance of precise regiochemical control in the synthesis of pharmaceutical building blocks.

Safety and Handling

-

Strong Acids: Concentrated sulfuric acid is highly corrosive and requires appropriate personal protective equipment (PPE), including acid-resistant gloves, apron, and face shield. All additions should be performed slowly and with adequate cooling to control exothermic reactions.

-

Halogenated Reagents: N-bromosuccinimide is a lachrymator and should be handled in a well-ventilated fume hood.

-

Work-up: The quenching of the reaction mixture in ice water is highly exothermic and should be done with caution.

It is imperative that a thorough safety review and risk assessment are conducted before implementing this process at any scale.

References

- 1. This compound | 174265-12-4 [amp.chemicalbook.com]

- 2. This compound AldrichCPR 174265-12-4 [sigmaaldrich.com]

- 3. scbt.com [scbt.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. CN107879918B - Preparation method of this compound - Google Patents [patents.google.com]

- 6. Page loading... [guidechem.com]

- 7. CN104744227A - 5-bromine-2-chlorobenzaldehyde preparation method - Google Patents [patents.google.com]

The Role of 2-Bromo-5-chlorobenzaldehyde and Its Isomers in Medicinal Chemistry: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted benzaldehydes are pivotal starting materials in medicinal chemistry, serving as versatile scaffolds for the synthesis of a diverse array of bioactive molecules. 2-Bromo-5-chlorobenzaldehyde, with its unique substitution pattern of a bromo and a chloro group on the aromatic ring, presents a reactive platform for the construction of complex molecular architectures. The aldehyde functionality is amenable to a variety of chemical transformations, including the formation of Schiff bases, while the halogen substituents provide handles for cross-coupling reactions, enabling the introduction of further molecular diversity.

While direct and specific applications of this compound in late-stage drug candidates are not extensively documented in publicly available literature, its structural isomer, 5-bromo-2-chlorobenzaldehyde, is a well-established and critical intermediate in the synthesis of a blockbuster class of drugs: the Sodium-Glucose Cotransporter 2 (SGLT2) inhibitors. This application note will focus on the established use of this key isomer to illustrate the potential of this class of compounds in drug discovery and provide detailed protocols relevant to their synthesis and biological context. Additionally, we will explore the general utility of substituted benzaldehydes in the synthesis of Schiff bases, a class of compounds with broad biological activities.

Application in the Synthesis of SGLT2 Inhibitors

The positional isomer, 5-bromo-2-chlorobenzaldehyde, is a crucial building block for the synthesis of several SGLT2 inhibitors, including Dapagliflozin, Ertugliflozin, and Empagliflozin.[1] These drugs are used for the treatment of type 2 diabetes. SGLT2 is a protein primarily located in the proximal tubules of the kidneys and is responsible for the reabsorption of glucose from the glomerular filtrate back into the bloodstream. By inhibiting SGLT2, these drugs reduce the reabsorption of glucose, leading to its excretion in the urine, thereby lowering blood glucose levels.[2]

Synthesis of a Key Intermediate for SGLT2 Inhibitors

A common strategy in the synthesis of C-aryl glucoside SGLT2 inhibitors involves the coupling of a protected glucose derivative with an aryl aglycone. 5-bromo-2-chlorobenzaldehyde can be a precursor to the synthesis of the aglycone portion. For instance, in the synthesis of Dapagliflozin, a key intermediate is 5-bromo-2-chloro-4'-ethoxydiphenylmethane.

Experimental Protocol: Synthesis of 5-bromo-2-chloro-4'-ethoxydiphenylmethane

This protocol is a representative example of a synthetic step towards the aglycone of SGLT2 inhibitors, starting from a derivative of 5-bromo-2-chlorobenzaldehyde.

Materials:

-

5-bromo-2-chloro-4'-ethoxybenzophenone

-

Triethylsilane (Et3SiH)

-

Boron trifluoride etherate (BF3·OEt2)

-

Dichloromethane (DCM)

-

Sodium bicarbonate (NaHCO3) solution (saturated)

-

Brine

-

Anhydrous magnesium sulfate (MgSO4)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve 5-bromo-2-chloro-4'-ethoxybenzophenone (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add triethylsilane (2.0-3.0 eq) to the stirred solution.

-

Add boron trifluoride etherate (2.0-3.0 eq) dropwise to the reaction mixture. The addition should be slow to control the reaction temperature.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

-

Quench the reaction by carefully adding saturated sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel to yield the desired 5-bromo-2-chloro-4'-ethoxydiphenylmethane.

Biological Activity of a Representative SGLT2 Inhibitor

The following table summarizes the inhibitory activity of Dapagliflozin, an SGLT2 inhibitor synthesized using a 5-bromo-2-chlorobenzaldehyde derivative.

| Compound | Target | IC50 (nM) | Cell Line |

| Dapagliflozin | SGLT2 | 1.2 | CHO-hSGLT2 |

| SGLT1 | 1400 | CHO-hSGLT1 |

Data is illustrative and compiled from various sources.

Potential Application in the Synthesis of Schiff Bases

The aldehyde functionality of this compound makes it a suitable reactant for the synthesis of Schiff bases. Schiff bases, characterized by the C=N double bond (azomethine group), are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The biological activity of Schiff bases is often attributed to the azomethine nitrogen.

General Experimental Protocol: Synthesis of a Schiff Base from this compound

Materials:

-

This compound

-

A primary amine (e.g., aniline or a substituted aniline)

-

Ethanol or methanol

-

Glacial acetic acid (catalyst)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

Procedure:

-

Dissolve this compound (1.0 eq) in ethanol in a round-bottom flask.

-

Add the primary amine (1.0-1.1 eq) to the solution.

-

Add a catalytic amount of glacial acetic acid (2-3 drops).

-

Heat the mixture to reflux and stir for 2-6 hours. Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.

-

Collect the solid product by filtration and wash with cold ethanol.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).

-

Characterize the final product by spectroscopic methods (e.g., FT-IR, NMR) and melting point determination.

Visualizations

Conclusion

This compound and its isomers are valuable building blocks in medicinal chemistry. The well-documented use of 5-bromo-2-chlorobenzaldehyde in the synthesis of potent SGLT2 inhibitors highlights the significance of this substitution pattern for generating pharmacologically active molecules. The synthetic accessibility of Schiff bases from this compound offers a promising, yet largely unexplored, avenue for the discovery of new therapeutic agents. The protocols and data presented herein provide a foundation for researchers to further investigate the potential of these versatile chemical scaffolds in drug development.

References

Application Notes: Synthesis of Dapagliflozin from 2-Bromo-5-chlorobenzaldehyde

Audience: Researchers, scientists, and drug development professionals.

Introduction: Dapagliflozin is a potent and selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2), primarily expressed in the renal proximal tubules. By inhibiting SGLT2, Dapagliflozin reduces the reabsorption of filtered glucose from the tubular fluid, thereby increasing urinary glucose excretion and lowering blood glucose levels.[1][2] This mechanism offers an insulin-independent approach to managing type 2 diabetes and has also shown significant benefits in patients with heart failure and chronic kidney disease.[2]

This document outlines a detailed protocol for the synthesis of Dapagliflozin, commencing from the starting material 2-Bromo-5-chlorobenzaldehyde. The described pathway involves the formation of the key C-aryl glucoside bond, a structure central to the SGLT2 inhibitor class of drugs.[3]

Mechanism of Action: SGLT2 Inhibition